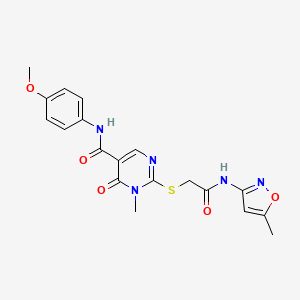

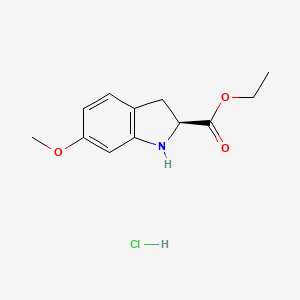

![molecular formula C20H20N2O4S B2844570 Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946309-62-2](/img/structure/B2844570.png)

Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known to have diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds typically involves reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Molecular Structure Analysis

The molecule contains a benzothiazole ring, which is a planar, aromatic system. The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions. They can participate in electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Scientific Research Applications

- Researchers have investigated the antimycobacterial potential of this compound. Specifically, derivatives of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide have shown promise as anti-tubercular agents . Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 displayed significant activity against Mycobacterium tuberculosis (Mtb) without acute cellular toxicity. Another compound, IT06 , also exhibited potent activity against Mtb .

- While specific studies on this compound are limited, its structural features suggest potential in cancer research. Thiazole derivatives have been explored as anticancer agents . Further investigations could elucidate its effects on cancer cell lines.

- Thiazole-containing molecules, including derivatives of this compound, have demonstrated antifungal activity . Researchers could explore its efficacy against fungal pathogens.

- Although not directly studied for this compound, thiazole derivatives have been associated with antioxidant and hepatoprotective properties . Investigating its impact on oxidative stress and liver health could be valuable.

- Thiazole-based compounds have shown anti-inflammatory effects . Considering the structural similarity, exploring the anti-inflammatory activity of this compound may yield interesting results.

- While not specifically tested, thiazole derivatives have been investigated as antiviral agents . Researchers could assess its efficacy against viral infections.

Antimycobacterial Activity

Anticancer Research

Antifungal Properties

Antioxidant and Hepatoprotective Effects

Anti-Inflammatory Potential

Antiviral Applications

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d]imidazo[2,1-b]thiazole derivatives, have been studied for their antimycobacterial properties . These compounds have been found to selectively inhibit Mycobacterium tuberculosis (Mtb), suggesting a potential target within this bacterial species .

Mode of Action

Thiazole derivatives, which share a common structural feature with this compound, have been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . The mode of action of these compounds often involves interactions with biological targets that lead to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways, often resulting in the inhibition of pathogenic organisms or the modulation of physiological processes .

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . These effects are likely the result of the compound’s interaction with its biological targets.

Action Environment

The action of Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its distribution and bioavailability . Additionally, the stability of the compound can be influenced by factors such as temperature and pH.

Safety and Hazards

properties

IUPAC Name |

methyl 2-[(4-butoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-3-4-11-26-15-8-5-13(6-9-15)18(23)22-20-21-16-10-7-14(19(24)25-2)12-17(16)27-20/h5-10,12H,3-4,11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAJQCROZNGXFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

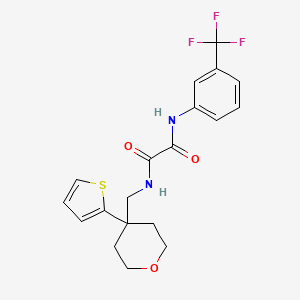

![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)

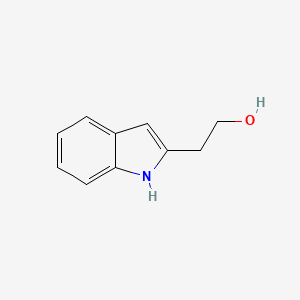

![[2-(Oxolan-2-yl)oxolan-2-yl]methanol](/img/structure/B2844491.png)

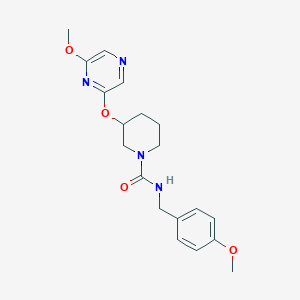

![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844493.png)

![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)

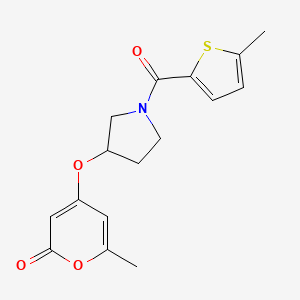

![(4-(3-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2844496.png)

![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea](/img/structure/B2844499.png)

![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2844502.png)

![N-(2,3-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2844505.png)